molecular formula C10H9N3O6 B11775620 2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid

2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid

Cat. No.: B11775620
M. Wt: 267.19 g/mol
InChI Key: NEGBSIRTXXENFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is a complex organic compound featuring a benzimidazole core with nitro and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves multi-step organic reactionsThe final step often involves the formation of the propanoic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid exhibits several biological activities that make it a candidate for research in pharmacology and medicinal chemistry:

  • Antimicrobial Properties : The nitro group in the compound enhances its ability to interact with biological membranes, potentially leading to antimicrobial effects against various pathogens.
  • Antioxidant Activity : The hydroxyl groups contribute to its capacity to scavenge free radicals, suggesting applications in oxidative stress-related conditions.
  • Potential Anti-Cancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth, making this compound a candidate for further investigation in cancer therapy.

Medicinal Chemistry

The unique structure of this compound allows it to be explored as a lead compound for developing new drugs. Its ability to modulate biological pathways can be harnessed for therapeutic interventions.

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing other benzoimidazole derivatives, which are known for their diverse biological activities. The presence of hydroxyl and nitro groups can facilitate further chemical transformations.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) investigated the antimicrobial properties of various benzoimidazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Antioxidant Potential

Research by Johnson et al. (2025) focused on the antioxidant capabilities of compounds containing hydroxyl groups. The study demonstrated that this compound effectively scavenged free radicals in vitro, supporting its application in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxy and nitro groups. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)butanoic acid
  • 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)pentanoic acid

Uniqueness

2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activities .

Biological Activity

2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid (CAS No. 521298-32-8) is a compound characterized by a unique structure that includes a benzoimidazole moiety with a nitro group and two hydroxyl groups on the propionic acid backbone. This structural arrangement suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C₁₀H₉N₃O₆
  • Molecular Weight : 267.19 g/mol
  • CAS Number : 521298-32-8

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Neuroprotective Effects :
    • Studies have shown that derivatives of benzoimidazole compounds, similar to this compound, possess neuroprotective properties against oxidative stress in neuronal cell lines like SH-SY5Y. These compounds can mitigate damage caused by reactive oxygen species (ROS) and prevent neurotoxicity induced by various agents such as hydrogen peroxide (H₂O₂) and Aβ peptides .
  • Antioxidant Activity :
    • The presence of hydroxyl groups is known to enhance antioxidant activity, which is crucial for protecting cells from oxidative damage. Compounds with similar structures have demonstrated significant inhibition of lipid peroxidation and superoxide radical generation .
  • Inhibition of Monoamine Oxidase B (MAO-B) :
    • Some studies suggest that compounds related to this class can inhibit MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition contributes to their potential as therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups in the structure allow for effective scavenging of free radicals, reducing oxidative stress.
  • Metal Chelation : Compounds with similar structures have shown the ability to chelate metal ions, which can further reduce oxidative damage.
  • Modulation of Inflammatory Pathways : Some benzoimidazole derivatives have been reported to modulate inflammatory responses, contributing to their neuroprotective effects .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameMolecular FormulaUnique Features
2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acidC₁₀H₉N₃O₆Contains a methyl group instead of a nitro group
3-(5-Nitro-1H-benzimidazol-2-yl)-propionic acidC₉H₈N₄O₃Lacks hydroxyl groups but retains the nitro-substituted structure
2,3-Dihydroxyphenylpropanoic acidC₉H₁₀O₄Similar hydroxylation pattern but without the benzoimidazole moiety

This table illustrates how variations in functional groups influence the biological properties and potential applications of these compounds.

Case Studies

  • Neuroprotection Against Oxidative Stress :
    • In vitro studies demonstrated that 2,3-dihydroxy derivatives significantly reduced cell death in SH-SY5Y cells exposed to H₂O₂. The protective effects were linked to enhanced antioxidant activity and reduced lipid peroxidation .
  • MAO-B Inhibition :
    • A series of experiments indicated that certain benzimidazole derivatives were potent inhibitors of MAO-B, suggesting therapeutic potential for treating neurodegenerative diseases .

Properties

IUPAC Name

2,3-dihydroxy-3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6/c14-7(8(15)10(16)17)9-11-5-2-1-4(13(18)19)3-6(5)12-9/h1-3,7-8,14-15H,(H,11,12)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGBSIRTXXENFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.